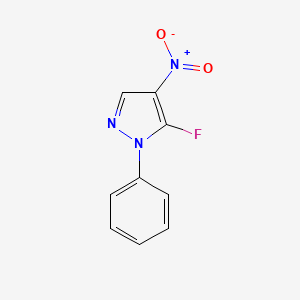
3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a quinazolinone derivative that exhibits several interesting properties, including antiproliferative, antimicrobial, and anticancer activities. In
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood, but several studies have suggested that this compound exerts its effects by targeting various signaling pathways and cellular processes. For example, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and apoptosis. It may also target other proteins or enzymes, such as DNA topoisomerases or histone deacetylases, which play important roles in DNA replication and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and dosage. Some of the most notable effects include:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Inhibition of bacterial and fungal growth by disrupting their cell wall or membrane
- Inhibition of pro-inflammatory cytokine production in immune cells
- Modulation of various signaling pathways and cellular processes, such as DNA replication and gene expression
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent activity against a wide range of cancer cell lines and pathogens
- Relatively easy and cost-effective synthesis method
- Well-established protocols for testing its activity in vitro and in vivo
Some of the limitations include:
- Limited information on its pharmacokinetics and toxicity
- Lack of standardized protocols for testing its activity in different applications
- Potential for off-target effects or interactions with other compounds or proteins
Direcciones Futuras
There are several future directions for research on 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. Some of the most promising areas of research include:
- Development of more potent and selective analogs with improved pharmacokinetic and toxicity profiles
- Investigation of the molecular mechanisms underlying its activity in different applications
- Evaluation of its activity in animal models of cancer, infection, and inflammation
- Exploration of its potential as a lead compound for drug discovery in various therapeutic areas, such as oncology, infectious diseases, and inflammation.
In conclusion, this compound is a promising compound with diverse applications in scientific research. Its synthesis method is well-established, and it exhibits potent activity against cancer cells, pathogens, and inflammatory processes. While there are still limitations and challenges to overcome, further research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-3-benzylquinazolin-4(3H)-one with 3-phenyl-1,2,4-oxadiazole-5-thiol in the presence of a suitable catalyst, such as triethylamine or potassium carbonate. The reaction is typically carried out in a solvent, such as dimethylformamide, at a moderate temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-benzyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. Some of the most promising areas of research include:
- Anticancer activity: Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis and inhibits cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
- Antimicrobial activity: this compound has also been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. This compound inhibits the growth of pathogens by disrupting their cell wall or membrane, or by inhibiting their metabolic pathways.
- Anti-inflammatory activity: Some studies have suggested that this compound may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propiedades
IUPAC Name |
3-benzyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-23-19-13-7-8-14-20(19)25-24(28(23)15-17-9-3-1-4-10-17)31-16-21-26-22(27-30-21)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJPIQQRFSJSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)
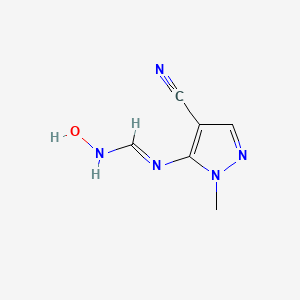
![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)

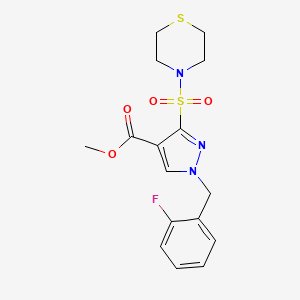

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)
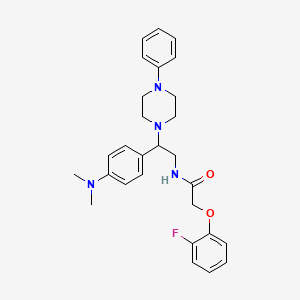
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)
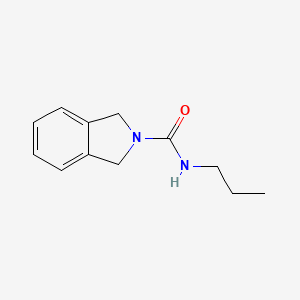
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)
